4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
- It belongs to the class of benzamides and contains a trifluoromethyl group, a phenylpiperazine moiety, and a nitro group.
- The compound’s structure is characterized by the presence of a benzene ring with substituents at various positions.
4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide: , also known by its chemical formula , is a synthetic organic compound.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the reaction of an appropriate amine (such as 4-phenylpiperazine) with a trifluoromethyl-substituted benzoyl chloride or anhydride.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and base (such as triethylamine).
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and substituents. For instance, reduction yields the corresponding amino compound.
Scientific Research Applications
Biology: It may serve as a pharmacophore for drug development, targeting specific receptors or enzymes.
Industry: Its synthetic methods may find applications in fine chemical synthesis.
Mechanism of Action
- As an AChEI, it likely inhibits acetylcholinesterase, increasing acetylcholine levels in the brain.
- Molecular targets include the active site of acetylcholinesterase, preventing ACh hydrolysis.
- Pathways involved relate to cholinergic neurotransmission and cognitive function.
Comparison with Similar Compounds
Similar Compounds: Other AChEIs (e.g., Donepezil, Rivastigmine) share the goal of enhancing cholinergic function in AD treatment.
Uniqueness: Its trifluoromethyl and phenylpiperazine moieties distinguish it from other AChEIs.
Properties
Molecular Formula |
C24H21F3N4O3 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C24H21F3N4O3/c25-24(26,27)18-8-11-22(30-14-12-29(13-15-30)19-4-2-1-3-5-19)21(16-18)28-23(32)17-6-9-20(10-7-17)31(33)34/h1-11,16H,12-15H2,(H,28,32) |
InChI Key |
QZHNVKKLGLSTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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